molecular formula C15H9NO4S3 B11581777 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11581777
M. Wt: 363.4 g/mol
InChI Key: RMPQNJFCVJWVFN-UHFFFAOYSA-N
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Description

N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a naphtho[2,1-d][1,3]oxathiol ring system fused with a thiophene-2-sulfonamide moiety

Preparation Methods

The synthesis of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalenone with thiophene-2-sulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the oxathiol ring . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique structural properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}THIOPHENE-2-SULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H9NO4S3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H9NO4S3/c17-15-20-14-10-5-2-1-4-9(10)11(8-12(14)22-15)16-23(18,19)13-6-3-7-21-13/h1-8,16H

InChI Key

RMPQNJFCVJWVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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